CYP2A6 Mechanism-Based Inhibition Potential: 7-Methylcoumarin Core vs. 7-Hydroxycoumarin Core
The 7-methylcoumarin core present in the target compound has been demonstrated to act as a mechanism-based inhibitor (MBI) of human CYP2A6, producing near-complete inhibition of coumarin 7-hydroxylation at 10 µM in human liver microsomes [1]. This MBI property is absent in the mouse (CYP2A5) and pig (CYP2A19) orthologs, indicating species-selective interaction with the human CYP2A6 active site [1]. By contrast, 7-hydroxycoumarin (umbelliferone) is itself the fluorescent product of CYP2A6-mediated coumarin metabolism and does not function as a mechanism-based inactivator of this isoform. The target compound therefore offers a built-in CYP2A6 interaction phenotype that is structurally encoded by the 7-methyl substituent and is absent from 7-hydroxy and 7-methoxy analogs [1].
| Evidence Dimension | Human CYP2A6 inhibition potency |
|---|---|
| Target Compound Data | 7-Methylcoumarin (core scaffold of target compound): near-complete inhibition of CYP2A6-mediated coumarin 7-hydroxylation at 10 µM in human liver microsomes; characterized as a mechanism-based inhibitor selective for human CYP2A6 over mouse CYP2A5 and pig CYP2A19 [1] |
| Comparator Or Baseline | 7-Hydroxycoumarin (umbelliferone): fluorescent product of CYP2A6 metabolism, not a mechanism-based inhibitor; does not produce time-dependent CYP2A6 inactivation |
| Quantified Difference | Qualitative mechanistic divergence: MBI (7-methyl) vs. substrate/product (7-hydroxy); near-complete inhibition vs. no inhibitory activity at comparable concentrations |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 10 µM test concentration; Xenobiotica 2016;46(1):14-24 [1] |
Why This Matters
For researchers studying CYP2A6-mediated drug metabolism or designing compounds intended to avoid (or exploit) CYP2A6 interaction, the 7-methyl substitution provides a specific, literature-validated phenotype not available from the more abundant 7-hydroxy and 7-methoxy screening library analogs.
- [1] Juvonen RO, Kuusisto M, Fohrgrup C, Pitkänen MH, Nevalainen TJ, Auriola S, Raunio H, Pasanen M, Pentikäinen OT. Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. Xenobiotica. 2016;46(1):14-24. DOI: 10.3109/00498254.2015.1048327. PMID: 26068522. View Source
